Cas no 1807135-03-0 (2-Bromo-4,6-difluoropyrimidine)

2-Bromo-4,6-difluoropyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4,6-difluoropyrimidine
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- Inchi: 1S/C4HBrF2N2/c5-4-8-2(6)1-3(7)9-4/h1H
- InChI Key: UCSCKISTDNUOBQ-UHFFFAOYSA-N
- SMILES: BrC1=NC(=CC(=N1)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 92.6
- XLogP3: 2.1
- Topological Polar Surface Area: 25.8
2-Bromo-4,6-difluoropyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A039001870-250mg |
2-Bromo-4,6-difluoropyrimidine |
1807135-03-0 | 98% | 250mg |
$833.25 | 2022-03-31 | |
Alichem | A039001870-1g |
2-Bromo-4,6-difluoropyrimidine |
1807135-03-0 | 98% | 1g |
$2,105.22 | 2022-03-31 | |
Alichem | A039001870-500mg |
2-Bromo-4,6-difluoropyrimidine |
1807135-03-0 | 98% | 500mg |
$1,153.76 | 2022-03-31 |
2-Bromo-4,6-difluoropyrimidine Related Literature
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
Additional information on 2-Bromo-4,6-difluoropyrimidine
2-Bromo-4,6-difluoropyrimidine (CAS No. 1807135-03-0): A Versatile Building Block in Modern Chemistry
2-Bromo-4,6-difluoropyrimidine (CAS No. 1807135-03-0) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research. This brominated difluoropyrimidine derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel drug candidates and crop protection agents.
The molecular structure of 2-Bromo-4,6-difluoropyrimidine features a pyrimidine ring substituted with bromine at the 2-position and fluorine atoms at the 4- and 6-positions. This unique arrangement of halogen atoms makes it an excellent substrate for cross-coupling reactions, particularly in palladium-catalyzed transformations such as Suzuki, Stille, and Buchwald-Hartwig couplings. Researchers frequently utilize this compound to create more complex molecular architectures through selective functionalization.
In recent years, the demand for fluorinated pyrimidine derivatives has surged due to their importance in medicinal chemistry. The presence of fluorine atoms in 2-Bromo-4,6-difluoropyrimidine enhances the metabolic stability and bioavailability of resulting compounds, making it particularly valuable in drug discovery programs. Many pharmaceutical companies are exploring this compound as a building block for kinase inhibitors and other targeted therapies.
The agrochemical industry has also shown growing interest in 2-Bromo-4,6-difluoropyrimidine (CAS 1807135-03-0) as a precursor for novel pesticides and herbicides. The fluorine substitution pattern in this compound often leads to improved pesticidal activity and environmental profiles in final products. Recent studies have demonstrated its utility in developing next-generation crop protection agents with enhanced efficacy and reduced ecological impact.
From a synthetic chemistry perspective, 2-Bromo-4,6-difluoropyrimidine offers several advantages. The bromine atom serves as an excellent leaving group, enabling various nucleophilic substitution reactions, while the fluorine atoms provide opportunities for further selective modifications. This versatility has made it a favorite among medicinal chemists working on structure-activity relationship (SAR) studies.
The compound's physical properties include a molecular weight of 194.98 g/mol and a melting point typically ranging between 45-50°C. Its solubility profile makes it suitable for various organic transformations, dissolving well in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. These characteristics contribute to its widespread use in laboratory-scale synthesis and potential industrial applications.
Recent advancements in green chemistry have explored more sustainable approaches to utilizing 2-Bromo-4,6-difluoropyrimidine. Researchers are developing catalytic systems that minimize waste generation and improve atom economy when employing this valuable building block. These efforts align with the pharmaceutical industry's growing commitment to environmentally friendly synthetic methodologies.
The global market for fluorinated pyrimidine intermediates like 2-Bromo-4,6-difluoropyrimidine has shown steady growth, driven by increasing R&D investments in both pharmaceutical and agricultural sectors. Market analysts predict continued expansion as more applications for this compound emerge in material science and specialty chemicals.
Quality control aspects of 2-Bromo-4,6-difluoropyrimidine (CAS 1807135-03-0) are crucial for its successful application. Reputable suppliers typically provide the compound with purity levels exceeding 97%, as verified by HPLC analysis. Proper storage conditions (typically 2-8°C under inert atmosphere) ensure long-term stability and maintain reactivity for subsequent transformations.
Looking toward future applications, researchers are investigating the potential of 2-Bromo-4,6-difluoropyrimidine in materials chemistry, particularly in the development of organic electronic materials and liquid crystals. The electron-withdrawing nature of the fluorine substituents makes this compound interesting for designing novel π-conjugated systems with tailored electronic properties.
For synthetic chemists working with 2-Bromo-4,6-difluoropyrimidine, several optimization strategies have been reported in recent literature. These include improved purification techniques, alternative synthetic routes, and novel catalytic systems that enhance the efficiency of subsequent transformations. Such methodological advancements continue to expand the utility of this important building block.
The safety profile of 2-Bromo-4,6-difluoropyrimidine has been well-characterized through standard laboratory testing. While not classified as hazardous under normal handling conditions, proper laboratory practices including the use of personal protective equipment are recommended when working with this compound, as with all chemical substances.
In conclusion, 2-Bromo-4,6-difluoropyrimidine (CAS No. 1807135-03-0) represents a versatile and valuable intermediate in modern synthetic chemistry. Its unique combination of bromine and fluorine substituents on the pyrimidine ring makes it indispensable for researchers developing new pharmaceuticals, agrochemicals, and functional materials. As chemical innovation continues to advance, the importance of such specialized building blocks will undoubtedly grow, solidifying their position in the toolkit of synthetic chemists worldwide.
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